molecular formula C19H19N3O3 B2358811 (7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034604-09-4

(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2358811
CAS No.: 2034604-09-4
M. Wt: 337.379
InChI Key: NRBOREIVJYANDG-UHFFFAOYSA-N
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Description

The compound (7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone features a complex heterocyclic architecture. Its structure comprises:

  • A fused cyclopenta-pyrazolo-pyrazine core, contributing to conformational rigidity and diverse hydrogen-bonding sites via nitrogen atoms.
  • A methanone bridge linking the two subunits, which may influence solubility and reactivity.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-7-2-4-12-10-17(25-18(12)16)19(23)21-8-9-22-15(11-21)13-5-3-6-14(13)20-22/h2,4,7,10H,3,5-6,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBOREIVJYANDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN4C(=C5CCCC5=N4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Core Construction via Flavylium Salt Rearrangement

The 7-methoxybenzofuran scaffold is efficiently synthesized through flavylium salt intermediates. As demonstrated in, boiling methanol solutions of flavylium chloride derivatives (e.g., 3-methyl-8-methoxy-4'-hydroxy flavylium chloride) undergo oxidative rearrangement with hydrogen peroxide (30% aqueous H₂O₂) in buffered conditions to yield 2-aryl-7-methoxybenzofurans. For example, 2-(4-hydroxyphenyl)-3-acetyl-7-methoxybenzofuran is obtained in 53% yield after recrystallization from methanol-acetone. Critical parameters include:

  • Temperature : Reflux conditions (60–80°C) ensure complete dissolution of flavylium salts.
  • Oxidant stoichiometry : A 1:2 molar ratio of flavylium salt to H₂O₂ minimizes side reactions.
  • Buffer system : Acetate buffer (pH 4–5) stabilizes intermediates during cyclization.

Functionalization at the 2-Position

Synthesis of the 3,4,8,9-Tetrahydro-1H-CyclopentaPyrazolo[1,5-a]Pyrazine Fragment

Pyrazolo[1,5-a]Pyrazine Cyclization

The pyrazolo[1,5-a]pyrazine core is constructed via intramolecular cyclization of N-iminopyridinium ylides. As reported in, catalytic Ag(I) or Au(III) salts (e.g., AgOTf, AuCl₃) facilitate cyclization at 80–100°C in DMF, achieving yields up to 78%. Key steps include:

  • Ylide formation : Treatment of 3-aminopyrazoles with alkynyl bromides generates N-iminopyridinium ylides.
  • Cyclization : AuCl₃ (5 mol%) induces 5-exo-dig cyclization to form the pyrazolo[1,5-a]pyrazine ring.

Cyclopenta Annulation

Cyclopenta fusion is achieved via Diels-Alder reactions or transition metal-catalyzed [2+2+1] cycloadditions. Patent describes the use of cyclopentadiene derivatives and α,β-unsaturated ketones under Rh-catalyzed conditions (e.g., Rh₂(OAc)₄) to form the bicyclic system. Hydrogenation (H₂, Pd/C) then saturates the cyclopenta ring, yielding the tetrahydro derivative.

Coupling of Fragments via Methanone Linkage

Acylation of the Pyrazolo-Pyrazine Amine

The final coupling employs nucleophilic acyl substitution. The 7-methoxybenzofuran-2-carbonyl chloride is reacted with the secondary amine of 3,4,8,9-tetrahydro-1H-cyclopentapyrazolo[1,5-a]pyrazine in dichloromethane with triethylamine as a base. Patent reports analogous reactions using methyl chloroformate-activated acids, achieving 65–72% yields after column chromatography.

Alternative Coupling Strategies

  • Ullmann Coupling : CuI/1,10-phenanthroline catalyzes the coupling of aryl boronic acids with pyrazolo-pyrazine bromides.
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos enables C–N bond formation between aryl halides and amines.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, benzofuran H-5), 6.90 (s, 1H, benzofuran H-3), 4.20 (m, 2H, pyrazine CH₂), 3.85 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₂₀H₁₈N₃O₃ [M+H]⁺: 372.1348; found: 372.1351.

Crystallographic Data

Single-crystal X-ray diffraction of intermediates (e.g., flavylium salts) confirms regioselectivity in benzofuran formation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Conditions Catalyst Reference
Flavylium rearrangement 53 H₂O₂, acetate buffer, reflux None
Ag(I)-catalyzed cyclization 78 AgOTf, DMF, 80°C AgOTf
Acyl chloride coupling 72 Et₃N, CH₂Cl₂, 0°C to RT None

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Converting the methoxy group to a hydroxyl group.

  • Reduction: : Reducing the ketone group to an alcohol.

  • Substitution: : Replacing the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxybenzofuran derivatives.

  • Reduction: : Formation of 7-methoxybenzofuran-2-yl alcohol derivatives.

  • Substitution: : Formation of various substituted benzofuran derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its bioactivity, including antimicrobial and anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves specific biochemical interactions with molecular targets. These interactions may include binding to enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Pyrano[4,3-b]pyran Derivatives ()

Compounds 8b and 8c are pyrano[4,3-b]pyran derivatives with distinct substituents:

  • 8b: 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one
  • 8c: 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one
Parameter 8b 8c Target Compound (Inferred)
Synthesis Yield 50% 53% N/A
Melting Point 125°C 178°C Likely >150°C (rigid core)
Key Substituents 4-Methoxybenzoyl 3,4-Dichlorobenzoyl 7-Methoxybenzofuran
Spectroscopic Data ¹H NMR: δ 3.8 (OCH₃) ¹H NMR: δ 7.5 (Cl-subst.) Expected δ 3.8–4.0 (OCH₃)

Key Observations :

  • The methoxy group in 8b and the target compound may enhance solubility compared to the electron-withdrawing dichloro substituents in 8c, which increase melting points due to stronger intermolecular forces .
  • The target’s benzofuran moiety likely exhibits distinct aromatic proton signals (δ 6.5–7.5 ppm) compared to the benzoyl groups in 8b/8c.

Imidazo[1,2-a]pyridine Derivatives ()

Compound 1l (diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) shares a fused bicyclic core but differs in substituents:

Parameter 1l Target Compound
Synthesis Yield 51% N/A
Melting Point 243–245°C Likely lower (flexible bridge)
Functional Groups Cyano, nitro, ester Methoxy, ketone, pyrazine
Spectroscopy ¹³C NMR: δ 165 (C=O) Expected δ 160–170 (C=O)

Key Observations :

  • The nitro and cyano groups in 1l contribute to its high melting point and electron-deficient character, contrasting with the target’s electron-donating methoxy group.
  • The target’s pyrazine nitrogen atoms may enable stronger hydrogen bonding compared to 1l’s ester groups.

Pyrazole-Based Methanones ()

Compounds 7a and 7b are pyrazole derivatives synthesized via reactions involving malononitrile or ethyl cyanoacetate. While structurally distinct, their synthesis conditions (1,4-dioxane, triethylamine) suggest parallels in optimizing heterocyclic coupling reactions .

Research Implications

  • Synthetic Challenges : The target compound’s fused heterocycles may necessitate advanced methodologies, such as cascade cyclizations or metal-catalyzed coupling, to improve yields beyond the ~50% seen in analogs .
  • Structure-Activity Relationships : The methoxybenzofuran subunit could enhance bioavailability compared to chlorinated or nitro-substituted analogs, as seen in 8c and 1l .

Biological Activity

The compound (7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a unique combination of a methoxybenzofuran moiety and a tetrahydro-cyclopenta-pyrazolo-pyrazinone structure. The structural complexity may contribute to its diverse biological activities.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities.
  • Neuroprotective Effects : Certain derivatives are being explored for their potential in neuroprotection.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Compound ABenzofuran coreAntimicrobialSimpler structure
Compound BPyrazolo-pyrazinoneAnticancerHigher potency
Compound CTetrahydro derivativesNeuroprotectiveEnhanced solubility

This table illustrates how the unique combination of functional groups in the target compound may contribute to its distinct biological profile.

The biological activity of This compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and microbial growth.
  • Cell Cycle Modulation : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The ability to trigger programmed cell death in malignant cells has been noted in related compounds.

Case Studies

Recent research has highlighted the potential of pyrazole derivatives in cancer treatment. For instance, a study on pyrazolo[3,4-d]pyrimidine derivatives indicated significant cytotoxic activity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 45–97 nM . These findings suggest that similar structural motifs could be explored further for their therapeutic potential.

Example Study

In one study focusing on pyrazolo derivatives:

  • Objective : To evaluate the anticancer properties of synthesized compounds.
  • Methodology : Compounds were tested against various cancer cell lines using MTT assays.
  • Results : The most potent compounds displayed IC50 values significantly lower than standard treatments like sorafenib .

Q & A

Basic Research Questions

Q. How can solid-phase extraction (SPE) protocols be optimized for isolating this compound in environmental or biological matrices?

  • Methodological Answer : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and equilibrated with water. After loading 100 mL of sample (pre-filtered through GF/F 0.7 μm filters), elute with methanol acidified with 0.1% formic acid to enhance recovery. Include internal standards (e.g., deuterated analogs) to correct for matrix effects and validate recovery rates via LC-MS/MS .

Q. What synthetic strategies are effective for constructing the benzofuran-pyrazolo-pyrazine scaffold?

  • Methodological Answer : Employ multi-step protocols involving (i) cyclocondensation of substituted benzofuran precursors with pyrazolo-pyrazine intermediates under basic conditions (e.g., NaH/THF at 0°C), and (ii) methoxy group protection/deprotection to prevent undesired side reactions. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) for stereochemical assignment, and X-ray crystallography to resolve crystal packing and bond angles. Cross-validate with computational models (DFT calculations) for geometry optimization .

Advanced Research Questions

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility studies?

  • Methodological Answer : Standardize reaction conditions (temperature, solvent purity, inert atmosphere) and employ microwave-assisted synthesis to reduce reaction time and side products. Use design-of-experiment (DoE) frameworks to identify critical parameters (e.g., catalyst loading, stoichiometry) affecting yield. Validate consistency via comparative NMR and LC-MS profiling .

Q. What experimental limitations arise when extrapolating lab-scale stability data to real-world degradation pathways?

  • Methodological Answer : Lab studies often overlook matrix effects (e.g., organic degradation in wastewater due to microbial activity or temperature fluctuations). Simulate environmental conditions by spiking the compound into pre-collected sewage or sludge samples and monitor degradation via LC-MS under controlled temperature (4°C vs. 25°C) and pH (4–9) gradients. Include stabilizers (e.g., NH4F) to mitigate metal-catalyzed oxidation .

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Methodological Answer : Perform hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent effects and transition states. Experimentally validate reactive intermediates (e.g., radicals, carbocations) using trapping agents (TEMPO for radicals) or in-situ FTIR. Compare kinetic isotope effects (KIEs) with theoretical values to confirm mechanisms .

Q. What strategies improve sensitivity in trace-level detection for pharmacokinetic studies?

  • Methodological Answer : Derivatize the compound with fluorogenic tags (e.g., dansyl chloride) to enhance LC-fluorescence detection. For MS-based approaches, employ ion-pairing agents (e.g., trifluoroacetic acid) to improve ionization efficiency. Use micro-SPE (μSPE) for sample enrichment from low-volume biological fluids (e.g., plasma) .

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